N1-Methylation Reduces Hydrogen Bond Donor Count and Modulates Lipophilicity Versus the N1-H Analog
The target compound possesses one hydrogen bond donor (HBD = 1) compared to two (HBD = 2) for its direct N1-desmethyl analog, 4-(2-aminoethyl)piperazin-2-one (CAS 145625-71-4) [1]. This difference is critical because reducing HBD count from 2 to 1 is a well-established strategy to improve passive membrane permeability and reduce P-gp-mediated efflux, particularly for crossing the blood-brain barrier [2]. Computed XLogP3 for the target compound is -1.4, which is approximately 0.5–0.8 log units higher (more lipophilic) than the estimated value for the N1-H analog (~ -2.0 to -2.2), consistent with the addition of the methyl group [1]. These quantitative structural differences translate into predictably distinct ADME profiles, making the target compound a preferred starting point for CNS-penetrant or orally bioavailable lead series where the N1-H analog would carry an HBD penalty.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (HBD) |
| Comparator Or Baseline | 4-(2-Aminoethyl)piperazin-2-one (CAS 145625-71-4): 2 (HBD) |
| Quantified Difference | ΔHBD = -1 (50% reduction) |
| Conditions | Computed from molecular structure (PubChem / Cactvs 3.4.8.18) |
Why This Matters
Selection of the N1-methylated building block over the N1-H analog provides a pre-optimized scaffold with one fewer H-bond donor, directly lowering the synthetic burden for medicinal chemists targeting CNS or intracellular protein-protein interaction space.
- [1] PubChem Compound Summary for CID 64680684 (Target) and comparator 4-(2-Aminoethyl)piperazin-2-one (CAS 145625-71-4). Computed properties: HBD, XLogP3. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (Class-level evidence on HBD ≤ 3 for CNS drugs). View Source
